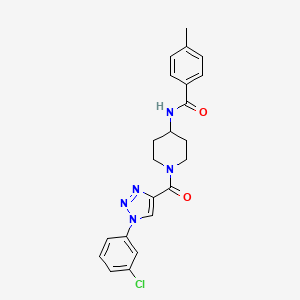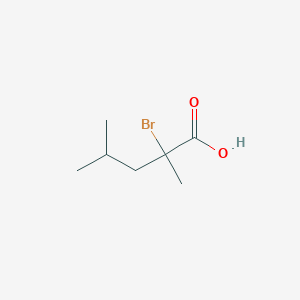
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(2-fluorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(2-fluorophenoxy)acetamide, also known as FPA-124, is a small molecule drug that has been developed for the treatment of neurological disorders. This drug has shown promising results in various scientific studies and has been found to have potential therapeutic effects in a range of neurological conditions.
Aplicaciones Científicas De Investigación
Coordination Chemistry and Antioxidant Activity
A study by Chkirate et al. (2019) explored pyrazole-acetamide derivatives for their role in constructing novel Co(II) and Cu(II) coordination complexes. These complexes were analyzed for their structural characteristics and antioxidant activities, demonstrating significant potential in biochemical applications through their supramolecular architectures and in vitro antioxidant capacities.
Chemoselective Synthesis
Research by Magadum & Yadav (2018) on N-(2-Hydroxyphenyl)acetamide, a key intermediate in synthesizing antimalarial drugs, underscores the importance of chemoselective acetylation processes. This study provides insight into optimizing synthesis processes for pharmaceutical applications, showcasing the versatility of acetamide derivatives in drug development.
Novel Antipsychotic Agents
A groundbreaking study from 1987 by Wise et al. introduced 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols as potential antipsychotic agents. These compounds, which include variations of the acetamide structure, were found to exhibit antipsychotic-like profiles without interacting with dopamine receptors, presenting a new avenue for psychiatric medication development.
Toxicological Evaluation
The safety and toxicological profile of related compounds were assessed by Karanewsky et al. (2015) for potential use in food and beverage applications. This study highlights the rigorous evaluation processes necessary for introducing new chemical entities into consumer products, ensuring safety and compliance with health standards.
Inhibition of Fatty Acid Synthesis
Research on chloroacetamide derivatives, including those similar to our compound of interest, has demonstrated their efficacy as herbicides by inhibiting fatty acid synthesis in certain algae and plants, as discussed by Weisshaar & Böger (1989). This application signifies the potential of acetamide derivatives in agricultural chemistry for controlling unwanted vegetation.
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(2-pyrazol-1-ylethoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O3/c16-13-4-1-2-5-14(13)22-12-15(20)17-7-10-21-11-9-19-8-3-6-18-19/h1-6,8H,7,9-12H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNYNBLXAUISAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCCOCCN2C=CC=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-ethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2777251.png)

![4-((1H-imidazol-1-yl)methyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2777257.png)

![methylethyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H-pyrano[3,2-b] pyran-3-carboxylate](/img/structure/B2777259.png)
![N-(3-methylbutyl)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2777260.png)


![methyl 6-(4-methylphenyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate](/img/structure/B2777265.png)


